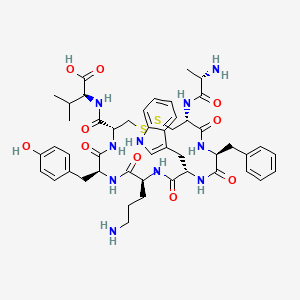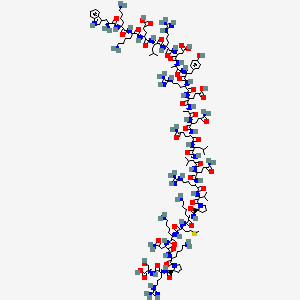
799841-81-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 799841-81-9 is known as γ-2-MSH (41-58), amide . It is derived from γ-2-MSH, which is a twelve amino acid peptide derived from the N-terminal fragment of proopiomelanocortin (POMC). This peptide contains the His-Phe-Arg-Trp motif common to all melanocortin endogenous agonist ligands .
Molecular Structure Analysis
The molecular formula of γ-2-MSH (41-58), amide is C74H100N22O15S . The IUPAC name for this compound is quite complex, indicating a large and intricate molecular structure .Physical And Chemical Properties Analysis
The molecular weight of γ-2-MSH (41-58), amide is 1569.79 . It appears as a solid, white to off-white in color . It should be stored at -20°C, away from moisture and light .Scientific Research Applications
CRISPR-Cas9 for Genome Engineering
Recent advances in genome engineering, particularly the CRISPR-associated RNA-guided endonuclease Cas9, have significantly contributed to the understanding of mammalian genome function. This technology allows precise editing or modulation of DNA sequences in virtually any organism, paving the way for a wide range of research and translational applications. These advancements help elucidate the functional organization of the genome and establish causal links between genetic variations and biological phenotypes (Hsu, Lander, & Zhang, 2014).
CRISPR-Cas9 in Cancer Biology
The CRISPR-Cas9 system revolutionizes genetic engineering, offering potent tools for altering genomes in various organisms. In cancer biology, this technology provides innovative approaches for functional studies of cancer genes and has potential in developing next-generation models of human cancer (Sánchez-Rivera & Jacks, 2015).
Entomopathogenic Nematodes in Integrated Pest Management
The use of entomopathogenic nematodes (EPNs) in integrated pest management represents a significant shift towards reducing chemical control in agriculture. This approach integrates interrelated European expertise to enhance the application of EPNs in pest management, showcasing an innovative direction in agricultural biotechnology (Hominick et al., 1997).
RNA-guided Gene Activation
The development of Cas9-based transactivators, targeted by guide RNA molecules, has enabled specific expression of endogenous target genes in human cells. This approach demonstrates a simple and versatile method for RNA-guided gene activation, offering significant potential in medical and scientific research (Pérez‐Piñera et al., 2013).
Applications in Cell Biology
CRISPR genome engineering technologies have initiated a revolution in cell biology research. Applications include functional genomics, creation of transgenic animal models, and genomic imaging, providing a new avenue to understand the relationship between genome and phenotype (Wang & Qi, 2016).
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
799841-81-9 |
|---|---|
Molecular Formula |
C₇₄H₁₀₀N₂₂O₁₅S |
Molecular Weight |
1569.79 |
sequence |
One Letter Code: YVMGHFRWDRFG-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)





![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
